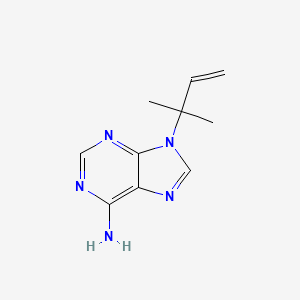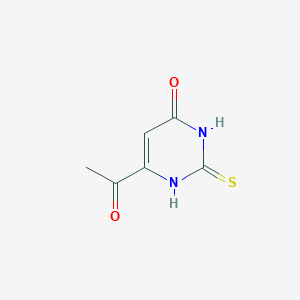
9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine is a chemical compound with a unique structure that includes a purine base attached to a 2-methylbut-3-en-2-yl group
Méthodes De Préparation
The synthesis of 9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a suitable alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the purine base is substituted with different nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include polar solvents, bases, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine can be compared with other similar compounds, such as:
4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one: This compound has a similar alkyl group but a different core structure, leading to different chemical and biological properties.
5,9,11-Trihydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)pyrano[2,3-a]xanthen-12(2H)-one: Another compound with a similar alkyl group but different functional groups and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
7369-97-3 |
|---|---|
Formule moléculaire |
C10H13N5 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
9-(2-methylbut-3-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C10H13N5/c1-4-10(2,3)15-6-14-7-8(11)12-5-13-9(7)15/h4-6H,1H2,2-3H3,(H2,11,12,13) |
Clé InChI |
VJHDSGIJDXRPMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)N1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)

![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)




![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)


